5-Benzyl-2-furaldehyde

Organic Synthesis Biomass-Derived Products Superelectrophilic Activation

5-Benzyl-2-furaldehyde (CAS 52341-98-7) is a 5-substituted furfural derivative comprising a furan ring with a benzyl substituent at the 5-position and an aldehyde group at the 2-position. Its molecular formula is C12H10O2 with a molecular weight of 186.21 g/mol, and it exhibits a computed density of 1.14 g/cm³ and a boiling point of 317.8°C at 760 mmHg.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 52341-98-7
Cat. No. B3059531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-furaldehyde
CAS52341-98-7
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(O2)C=O
InChIInChI=1S/C12H10O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyBEMMSXOPWRZIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-furaldehyde (CAS 52341-98-7): Technical Baseline for Scientific Procurement


5-Benzyl-2-furaldehyde (CAS 52341-98-7) is a 5-substituted furfural derivative comprising a furan ring with a benzyl substituent at the 5-position and an aldehyde group at the 2-position [1]. Its molecular formula is C12H10O2 with a molecular weight of 186.21 g/mol, and it exhibits a computed density of 1.14 g/cm³ and a boiling point of 317.8°C at 760 mmHg [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the development of neurotropic agents and SUMO activating enzyme inhibitors [3].

Why Generic 5-Substituted Furfurals Cannot Replace 5-Benzyl-2-furaldehyde in Research and Development


Substitution at the 5-position of the furan ring profoundly influences both electronic properties and biological activity in furfural derivatives. The benzyl group in 5-Benzyl-2-furaldehyde confers distinct lipophilicity (calculated XLogP of 2.7) [1] and steric bulk compared to smaller substituents such as methyl or hydroxymethyl groups, directly impacting target binding affinity, membrane permeability, and metabolic stability [2]. Structure-activity relationship studies on 5-substituted furfural thiosemicarbazones have demonstrated that even minor modifications to the 5-position substituent can dramatically alter neurotropic activity profiles [3]. Consequently, generic 5-substituted furfurals cannot be assumed to reproduce the specific biological or physicochemical performance characteristics of 5-Benzyl-2-furaldehyde in established synthetic pathways or biological assays.

5-Benzyl-2-furaldehyde (52341-98-7): Quantified Performance Differentiation from Structural Analogs


5-Benzyl-2-furaldehyde vs. 5-Methylfurfural: Differentiated Synthetic Utility in Superacid-Mediated Arylation

In superacid-mediated arylation reactions, 5-benzyl-2-furaldehyde demonstrates distinct reactivity compared to 5-methylfurfural. While 5-methylfurfural serves as a benchmark for small alkyl-substituted furfurals, the benzyl substituent in 5-benzyl-2-furaldehyde provides enhanced stabilization of cationic intermediates, enabling more efficient electrophilic aromatic substitution with arenes [1]. This differential reactivity is critical for the synthesis of 5-arylmethylfurfural derivatives, which are key intermediates in biomass valorization and medicinal chemistry .

Organic Synthesis Biomass-Derived Products Superelectrophilic Activation

5-Benzyl-2-furaldehyde vs. 5-Hydroxymethylfurfural (HMF): Differential Lipophilicity and Physicochemical Properties

5-Benzyl-2-furaldehyde exhibits a calculated partition coefficient (XLogP) of 2.7 [1], which is significantly higher than that of the more polar 5-hydroxymethylfurfural (HMF, XLogP approx. -0.4). This difference in lipophilicity directly impacts membrane permeability and potential off-target binding profiles in biological systems [2]. The benzyl group also introduces increased steric bulk, which can modulate interactions with hydrophobic binding pockets in enzyme active sites.

Medicinal Chemistry Physicochemical Properties Drug Design

5-Benzyl-2-furaldehyde as a Key Intermediate in Neurotropic Agent Synthesis: Structure-Activity Differentiation

In a systematic evaluation of 5-substituted furfural thiosemicarbazones, the derivative synthesized from 5-benzyl-2-furaldehyde exhibited a distinct neurotropic activity profile compared to analogs bearing other 5-position substituents [1]. The study demonstrated that the nature of the 5-substituent is a critical determinant of depressant-type neurotropic activity, with the benzyl group conferring a unique balance of potency and duration of action [1]. While the precise IC50 values are not publicly available, the research explicitly identifies the benzyl-substituted derivative as one of the compounds with high neurotropic activity.

Neuropharmacology Thiosemicarbazones Structure-Activity Relationship

5-Benzyl-2-furaldehyde (52341-98-7): Recommended Scientific and Industrial Application Scenarios


Synthesis of 5-Arylmethylfurfural Derivatives for Biomass Valorization

5-Benzyl-2-furaldehyde is a key intermediate in the synthesis of 5-arylmethylfurfural derivatives via superacid-mediated arylation, a reaction that leverages the unique stabilization provided by the benzyl substituent [1]. This application is particularly relevant for researchers focused on converting biomass-derived platform chemicals into higher-value aromatic compounds.

Development of Neurotropic Agents via Thiosemicarbazone Derivatization

The compound serves as a critical starting material for the synthesis of 5-substituted furfural thiosemicarbazones with demonstrated neurotropic activity [2]. Researchers in neuropharmacology should prioritize this compound when exploring structure-activity relationships around the furan core for central nervous system applications.

Medicinal Chemistry Scaffold for SUMO Activating Enzyme (SAE) Inhibitors

5-Benzyl-2-furaldehyde is structurally related to heteroaryl compounds disclosed as inhibitors of SUMO activating enzyme (SAE) . It can be employed as a building block in the synthesis of novel SAE inhibitors, which are being investigated for the treatment of proliferative, inflammatory, and neurodegenerative diseases.

Organic Synthesis Intermediate Requiring High Lipophilicity

Given its calculated XLogP of 2.7 [3], 5-benzyl-2-furaldehyde is a preferred intermediate for the synthesis of drug candidates where enhanced membrane permeability or interaction with hydrophobic binding sites is desired. Its lipophilic profile differentiates it from more polar furfural derivatives like 5-hydroxymethylfurfural [4].

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